Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group, a chlorobutyl chain, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate typically involves the reaction of 4-(4-chlorobutyl)pyridine with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually heated to facilitate the formation of the ester bond between the phenyl group and the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chlorobutyl chain or the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce azido or cyano derivatives.
Scientific Research Applications
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The phenyl group and the pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the chlorobutyl chain can form hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Phenyl 4-(4-chlorobutyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
4-(4-chlorobutyl)pyridine: Lacks the phenyl ester group, which may affect its binding affinity and specificity.
Phenyl 4-(4-hydroxybutyl)pyridine-1(4H)-carboxylate: Contains a hydroxyl group instead of a chlorine atom, which can alter its reactivity and biological activity.
Phenyl 4-(4-aminobutyl)pyridine-1(4H)-carboxylate: The presence of an amino group can introduce different hydrogen bonding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112403-40-4 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
phenyl 4-(4-chlorobutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c17-11-5-4-6-14-9-12-18(13-10-14)16(19)20-15-7-2-1-3-8-15/h1-3,7-10,12-14H,4-6,11H2 |
InChI Key |
PVVUNWXZUSPULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)CCCCCl |
Origin of Product |
United States |
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